3-Phenyl-1,3-thiazolidin-2-one
Description
3-Phenyl-1,3-thiazolidin-2-one is a heterocyclic compound featuring a thiazolidinone core substituted with a phenyl group at the 3-position. This scaffold is notable for its diverse pharmacological activities, including anticonvulsant, antibacterial, antiviral, and antidiabetic properties . The compound’s structure has been confirmed via X-ray crystallography, revealing a planar thiazolidinone ring and a phenyl group oriented perpendicular to the ring plane, which influences its electronic and steric properties . Its bioactivity is attributed to the thioamide moiety and aromatic substituents, which facilitate interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-phenyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
BXZCEFSYLJKPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)N1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-phenylthiazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of an aromatic aldehyde with a thiol and an amine in the presence of a catalyst. This multicomponent reaction typically proceeds under mild conditions and can be carried out in a one-pot synthesis . Another method involves the cyclization of a β-mercaptoamine with an α-haloketone .
Industrial Production Methods
Industrial production of 3-phenylthiazolidin-2-one often employs green chemistry principles to enhance yield, selectivity, and purity. Techniques such as nano-catalysis and click chemistry are utilized to achieve efficient synthesis with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-phenylthiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidines, which have diverse applications in medicinal chemistry .
Scientific Research Applications
3-phenylthiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-phenylthiazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a. 3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Structural Features : A methyl group at the para position of the phenyl ring and a thioxo group at position 2.
- X-ray studies show that substituent position (ortho, meta, para) affects molecular packing and intermolecular interactions .
b. (2S)-2-(4-Nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one
- Structural Features : A nitro group (electron-withdrawing) at the para position of the phenyl ring.
- This modification is common in antimicrobial and anticancer agents .
Heterocyclic Ring Modifications
a. 3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Structural Features : A benzyl group at position 3 and a sulfanylidene (C=S) group replacing the carbonyl.
- Benzyl substitution may enhance π-π stacking in protein binding .
b. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Structural Features: A thiadiazole ring fused to the thiazolidinone core, with fluorophenyl and methoxyphenyl groups.
- Impact : The thiadiazole ring introduces additional hydrogen-bonding sites and aromaticity, which can improve binding affinity. Fluorine’s electronegativity may enhance metabolic stability .
Functional Group Additions
a. 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one
Comparative Data Table
Key Research Findings
- Substituent Position : Para-substituted derivatives (e.g., methyl or nitro groups) exhibit distinct electronic effects compared to ortho/meta analogs, influencing both crystallographic packing and bioactivity .
- Metal Coordination: Thiazolidinones with imino/hydroxyimino groups (e.g., ) serve as analytical reagents for metal detection, highlighting their versatility beyond medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
